4-(4-Bromophenoxy)azetidin-2-one
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Overview
Description
“4-(4-Bromophenoxy)azetidin-2-one” is a chemical compound with the molecular formula C9H8BrNO2 and a molecular weight of 242.07 . It is a derivative of azetidin-2-one, which is a type of β-lactam .
Molecular Structure Analysis
The molecular structure of “4-(4-Bromophenoxy)azetidin-2-one” can be represented by the InChI code: 1S/C9H8BrNO/c10-7-3-1-6(2-4-7)8-5-9(12)11-8/h1-4,8H,5H2,(H,11,12) . The azetidin-2-one ring is a key structural feature of this compound .Physical And Chemical Properties Analysis
“4-(4-Bromophenoxy)azetidin-2-one” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available resources.Scientific Research Applications
Antitumor Agents
4-(4-Bromophenoxy)azetidin-2-one and its derivatives have shown promise as potent antiproliferative compounds in the realm of cancer research. For instance, certain compounds in this class have displayed significant inhibitory effects on breast cancer cell lines and have been effective in disrupting the microtubular structure in cells, leading to G2/M arrest and apoptosis. These findings highlight the potential of these compounds in cancer therapy (Greene et al., 2016).
Antifungal Activity
Research on 4-(aryloxy)- and 4-(arylthio)azetidin-2-ones, closely related to 4-(4-Bromophenoxy)azetidin-2-one, has revealed antifungal properties, particularly against Phycomycetes. This suggests potential applications in controlling phytopathogenic fungi, which are harmful to plants (Arnoldi et al., 1990).
Antibacterial Agents
4-Alkyliden-azetidin-2-ones, which include 4-(4-Bromophenoxy)azetidin-2-one derivatives, have been studied for their efficacy against multidrug-resistant pathogens. Some of these compounds have shown activity against various Gram-positive and Gram-negative bacteria, including strains resistant to common antibiotics (Broccolo et al., 2006).
Synthesis of Biologically Important Compounds
Azetidin-2-ones, like 4-(4-Bromophenoxy)azetidin-2-one, are recognized as versatile intermediates for the synthesis of a wide range of organic molecules. Due to their strained ring structure, they serve as a significant building block in synthesizing various biologically relevant compounds, including antibiotics (Deshmukh et al., 2004).
Pharmaceutical Development
4-(4-Bromophenoxy)azetidin-2-one derivatives have been explored for their potential in pharmaceutical development. For example, their integration with other molecular structures has been investigated for producing new compounds with antineoplastic properties, particularly in the context of breast cancer treatment (Rane et al., 2015).
Future Directions
The future directions for the research and development of “4-(4-Bromophenoxy)azetidin-2-one” and related compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities . There is potential for these compounds to be used in the synthesis of amino acids, alkaloids, and toxoids with potential biological properties .
properties
IUPAC Name |
4-(4-bromophenoxy)azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-6-1-3-7(4-2-6)13-9-5-8(12)11-9/h1-4,9H,5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEVODJKSGEQMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)OC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenoxy)azetidin-2-one |
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